Metrizoate sodium
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Overview
Description
A diagnostic radiopaque that usually occurs as the sodium salt.
Scientific Research Applications
Angiocardiography
Metrizoate sodium has been utilized as a contrast medium in angiocardiography. Pattinson (1962) found that Sodium metrizoate 75 per cent, a water-soluble contrast medium, exhibited low toxicity, comparable to Hypaque 85%, and provided clear, stable solutions at room temperature. Its high iodine content and low viscosity were advantageous, especially when using small catheters, resulting in high-quality angiocardiograms (Pattinson, 1962).
Cardiac Function Research
Studies on the effects of contrast media on cardiac function during coronary arteriography included metrizoate sodium. Trägårdh, Almén, and Lynch (1975) observed that the addition of calcium ions to ionic and non-ionic media, including metrizoate, reduced adverse effects on cardiac functions. This research provided insights into the myocardial impacts of contrast media and the potential amelioration through calcium ions (Trägårdh et al., 1975).
Platelet Isolation Methodology
Ganguly and Sonnichsen (1973) introduced a method for isolating blood platelets using sodium metrizoate. Their method, based on density gradient separation with sodium metrizoate as a cushion, was aimed at preserving the integrity of platelets for in vitro studies, marking a significant advancement in platelet research (Ganguly & Sonnichsen, 1973).
Chemical Reactivity and Optical Properties
Kandemirli, Yilmazer, Saracoglu, and Kandemirli (2020) conducted a theoretical B3LYP study of the contrast agent metrizoate, including its chemical reactivity properties and optical characteristics. This study provided a comprehensive understanding of metrizoate's reactivity and potential applications in drug preparation (Kandemirli et al., 2020).
Excretion Studies
Dawson, McChesney, and Teller (1968) investigated the excretion of metrizoate in humans. They provided detailed insights into the pharmacokinetics of metrizoate, contributing to a better understanding of its behavior in the human body (Dawson et al., 1968).
properties
CAS RN |
7225-61-8 |
---|---|
Product Name |
Metrizoate sodium |
Molecular Formula |
C12H11I3N2NaO4+ |
Molecular Weight |
650.93 g/mol |
IUPAC Name |
sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h1-3H3,(H,16,18)(H,20,21);/q;+1/p-1 |
InChI Key |
UKIYDXCFKFLIMU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.[Na+] |
synonyms |
Benzoic acid, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodo- Isopaque Metrizoate Metrizoate Sodium Metrizoic Acid Triosil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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